![molecular formula C18H13F6NO B2680741 (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one CAS No. 339017-28-6](/img/structure/B2680741.png)
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one
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Overview
Description
Synthesis Analysis
3,5-Bis(trifluoromethyl)aniline has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline. It was also used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction and N,N’-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, organocatalyst .Molecular Structure Analysis
The molecular formula of 3,5-Bis(trifluoromethyl)aniline, a component of the requested compound, is C8H5F6N . The InChI Key is CDIDGWDGQGVCIB-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, 3,5-Bis(trifluoromethyl)aniline has been used in various synthesis reactions, including the creation of Schiff’s base and 5,7-bis(trifluoromethyl)aniline .Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)aniline is a clear colorless to yellow to yellow-brown or pale brown liquid . It has a refractive index of 1.4320-1.4360 @ 20°C . It is not miscible in water .Scientific Research Applications
Organic Chemistry and Catalysis
Synthesis of Diarylamines : The study by Itoh et al. (2002) discusses using trifluoroacetate and phenyliodine(III) bis(trifluoroacetate) for synthesizing acetyldiarylamines, showcasing the reactivity of anilides with electronegative groups like trifluoroacetyl (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
C-H Bond Activation : Wang et al. (2019) explored the use of 3,5-bis(trifluoromethyl)aniline as a transient directing group in palladium-catalyzed dehydrogenative cross-coupling, highlighting its role in C-H bond activation (Wang, Xu, Sun, Yu, Li, & Zhang, 2019).
Material Science and Luminescence
- Electroluminescent Materials : A study by Doi et al. (2003) investigates amorphous molecular materials with bipolar character for electroluminescence, where compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline show potential for use in organic LEDs (Doi, Kinoshita, & Okumoto, 2003).
Coordination Chemistry and Metal Complexes
- Metal-Organic Frameworks : Chen et al. (2017) developed a Zn-MOF (metal–organic framework) using a dual-emissive ligand for ultrafast water sensing and thermal imaging. This framework exhibits dynamic reversible coordination behavior responsive to water on a molecular level (Chen, Ye, Wang, Pan, Yin, Wei, Zhang, Wu, Fan, & Su, 2017).
Analytical Chemistry
- Fluorescence Sensing : Research by Purkait et al. (2018) introduces a Schiff base fluorescent chemosensor for detecting Zn2+, Cd2+, and I−, demonstrating its application in water quality analysis and constructing logic gates (Purkait, Dey, & Sinhaa, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one is the polysulfides in lithium-sulfur (Li-S) batteries . The polysulfides are a significant obstacle to the commercialization of Li-S batteries due to their shuttle effect .
Mode of Action
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound, which modifies the separator in the battery .
Biochemical Pathways
The compound affects the pathway of polysulfide diffusion in Li-S batteries . By suppressing this pathway, (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one improves the capacity and cyclic stability of the batteries .
Pharmacokinetics
The compound’s high electronegativity and large steric hindrance suggest that it may have a significant impact on the bioavailability of the compound within the battery system .
Result of Action
The action of (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one results in improved capacity and cyclic stability of Li-S batteries . Specifically, batteries with the compound-modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Action Environment
The action, efficacy, and stability of (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one are influenced by the environment within the Li-S battery . The compound’s ability to suppress polysulfide diffusion is particularly relevant in the context of the battery’s internal environment .
properties
IUPAC Name |
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO/c1-11(26)16(12-5-3-2-4-6-12)10-25-15-8-13(17(19,20)21)7-14(9-15)18(22,23)24/h2-10,25H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMZNWQBFDUAKS-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one |
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